molecular formula C15H17N3S B5582790 1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea

1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea

Cat. No.: B5582790
M. Wt: 271.4 g/mol
InChI Key: NNPJGVWZZYRALN-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound features a thiourea core with an ethyl group, a phenyl group, and a pyridin-4-ylmethyl group attached to it, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea typically involves the reaction of ethyl isothiocyanate with a primary amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:

C2H5NCS+C6H5NH2+C5H4CH2NH2C2H5NHC(S)NHC6H5CH2C5H4N\text{C}_2\text{H}_5\text{NCS} + \text{C}_6\text{H}_5\text{NH}_2 + \text{C}_5\text{H}_4\text{CH}_2\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{NHC(S)NH}\text{C}_6\text{H}_5\text{CH}_2\text{C}_5\text{H}_4\text{N} C2​H5​NCS+C6​H5​NH2​+C5​H4​CH2​NH2​→C2​H5​NHC(S)NHC6​H5​CH2​C5​H4​N

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl and pyridin-4-ylmethyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, such as antiproliferative activity against cancer cells or enzyme inhibition in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-pyridinyl)thiourea: Similar structure but lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    1-Ethyl-3-phenylthiourea:

    1-Phenyl-3-(4-pyridinylmethyl)urea: Similar structure but with an oxygen atom instead of sulfur, which can significantly alter its chemical properties and biological activity.

Uniqueness

1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its solubility and reactivity, making it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

1-ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-2-18(12-13-8-10-16-11-9-13)15(19)17-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPJGVWZZYRALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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